molecular formula C16H23N5O B7818497 Tegaserod CAS No. 1044642-88-7

Tegaserod

カタログ番号: B7818497
CAS番号: 1044642-88-7
分子量: 301.39 g/mol
InChIキー: IKBKZGMPCYNSLU-RGVLZGJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Tegaserod is synthesized through a multi-step process involving the condensation of 5-methoxyindole-3-carboxaldehyde with pentylhydrazine to form the hydrazone intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and solvent choice to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

Tegaserod undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of this compound metabolism is 5-methoxyindole-3-carboxylic acid, which is formed through oxidation and subsequent conjugation reactions .

科学的研究の応用

Tegaserod has been explored for various scientific research applications beyond its primary use in treating IBS-C:

生物活性

Tegaserod is a selective serotonin 4 (5-HT4) receptor agonist that has been primarily used in the treatment of irritable bowel syndrome with constipation (IBS-C). Its pharmacological profile suggests a multifaceted role in gastrointestinal motility and secretion, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and potential repurposing for other conditions.

This compound acts primarily as a 5-HT4 receptor agonist , which stimulates gastrointestinal motility and enhances secretion. This action is crucial for alleviating symptoms associated with IBS-C. The pharmacodynamic properties of this compound indicate that it promotes gut propulsion and secretion, leading to improved bowel function .

Key Pharmacological Characteristics

  • 5-HT4 Receptor Affinity : this compound exhibits a strong binding affinity for 5-HT4 receptors, with a pKi value around 8.0, indicating potent agonistic activity .
  • Cholinergic Activity : It has been observed to have minimal acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of Alzheimer's disease where cholinergic dysfunction is prevalent .
  • Platelet Aggregation : In vitro studies suggest that this compound may increase platelet aggregation, raising questions about its cardiovascular safety profile .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating IBS-C. A pooled analysis from Phase III trials demonstrated significant improvements in IBS symptoms compared to placebo.

Summary of Clinical Findings

  • Participant Data : In trials involving over 2,900 participants, this compound showed a clinical response rate of 43.3% compared to 35.9% for placebo during the last four weeks of treatment (p < 0.001) .
  • Symptom Relief : this compound was superior to placebo in relieving abdominal discomfort/pain and improving stool consistency and frequency. Specific results from one study included:
Treatment PhaseThis compound Response RatePlacebo Response Ratep Value
First Treatment33.7%24.2%<0.0001
Repeated Treatment44.9%28.7%<0.0001

These findings highlight this compound's effectiveness in providing rapid relief from IBS-C symptoms .

Safety Profile

Despite its efficacy, concerns regarding this compound's safety have been raised, particularly related to cardiovascular risks. However, recent studies indicate that when used in appropriate populations (e.g., women under 65 without cardiovascular risk factors), the incidence of serious adverse events remains low .

Adverse Events

  • Diarrhea : Reported in approximately 8.8% of patients receiving this compound compared to placebo .
  • Cardiovascular Events : No significant cardiovascular events were noted in patients with ≤1 cardiac risk factor during controlled studies .

Case Studies and Research Findings

Recent research has explored potential new applications for this compound beyond IBS-C. For instance, studies are investigating its use in neurodegenerative conditions like Alzheimer's disease due to its dual action on serotonin receptors and cholinergic pathways .

Research Highlights

  • Nanoemulsion Delivery : A study developed peptide-functionalized nanoemulsions for targeted delivery of this compound across the blood-brain barrier, suggesting potential repurposing for neurological disorders .
  • In Vitro Studies : Various in vitro assays have confirmed the controlled release properties of this compound-loaded nanoemulsions without hemolytic effects, indicating safety for potential new applications .

特性

IUPAC Name

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBKZGMPCYNSLU-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Irritable bowel syndrome (IBS) is a complex functional disorder comprised of various abnormal and discomforting effects on the gastrointestinal tract and bowel function. Although the cause of IBS has yet to be formally elucidated, patient experience has demonstrated that the disorder is typically associated with abdominal pain, abdominal distension, cramping or bloating, variations in urgency for bowel movements, feelings of incomplete evacuation, gastroesophageal reflux, and various other effects. In particular, IBS that features constipation as a predominant effect is categorized as constipation-predominant IBS, or IBS-C. Concurrently, 5-Hydroxytryptamine (5-HT, or serotonin) has demonstrated the ability to elicit significant regulatory actions on gastrointestinal motility. Specifically, it has been shown that the activation of 5-HT(4) receptors located on motor neurons and interneurons in the gastrointestinal wall can cause the release of acetylcholine, substance P, and calcitonin gene-related peptide that can all facilitate the propulsion of material through the gut. Moreover, when 5-HT(4) receptors located in smooth muscle cells are also activated, activities that may alleviate symptoms of IBS-C like esophageal relaxation and the inhibition of human colonic circular muscle contraction can also occur. Additionally, activating 5-HT(4) on enteric neurons and enterocytes also cause natural fluid secretion in the gut - an action which also strongly assists in promoting the movement of content along the gastrointestinal tract. Alternatively, it has also been observed that 5-HT may participate in generating visceral hyperalgesia in IBS, an observation supported in part by the finding of increased amounts of 5-HT and its metabolites in the plasma of patients experiencing IBS It has therefore also been proposed that antagonism of 5-HT(2B) receptors can lead to inhibition of both 5-HT mediated gastrointestinal motility and visceral hypersensitivity. Subsequently, because tegaserod is considered to be an agonist of the 5-HT(4) receptor and an antagonist of the 5-HT(2B) receptor at clinically relevant levels, it is believed that tegaserod may elicit its mechanism of action by facilitating activities associated with the activation and antagonism of the 5-HT(4) and 5-HT(2B) receptors, like stimulating peristaltic gastrointestinal reflexes and intestinal secretion, inhibiting visceral sensitivity, enhancing basal motor activity, and normalizing impaired motility throughout the gastrointestinal tract, among other actions.
Record name Tegaserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

145158-71-0
Record name Tegaserod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGASEROD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458VC51857
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegaserod
Reactant of Route 2
Reactant of Route 2
Tegaserod
Reactant of Route 3
Tegaserod
Reactant of Route 4
Tegaserod
Reactant of Route 5
Tegaserod
Reactant of Route 6
Tegaserod

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。